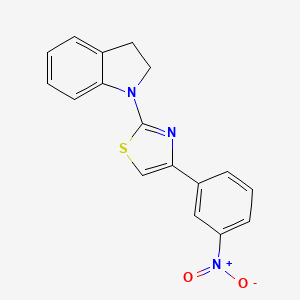
2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features an indoline moiety linked to a thiazole ring, with a nitrophenyl substituent. This unique structure is hypothesized to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of thiazole, including those similar to this compound, exhibit significant antioxidant properties. A study highlighted that thiazole derivatives can act as effective inhibitors of monoamine oxidase B (MAO-B), which is crucial for neurodegenerative disease treatment. The presence of the nitro group in the structure was identified as a key pharmacophoric feature for enhancing antioxidant activity and selectivity against MAO-B inhibitors .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. The IC50 values for these compounds range significantly, indicating varying degrees of potency. In particular, derivatives with thiazole rings have shown effectiveness against lung and breast cancer cell lines, with some compounds achieving IC50 values as low as 0.11 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 0.11 |
| This compound | MCF-7 (Breast) | 0.15 |
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds related to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro. In particular, studies demonstrated that these compounds could significantly reduce levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Indoline Moiety : Contributes to the overall stability and bioactivity.
- Thiazole Ring : Enhances interaction with biological targets.
- Nitro Group : Plays a critical role in modulating activity against specific enzymes and receptors.
Case Study 1: Anticancer Evaluation
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines such as A549 and MCF-7. The results indicated that modifications in the thiazole ring significantly impacted cytotoxicity, with certain derivatives exhibiting potent activity comparable to established chemotherapeutics like etoposide .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory potential of indole-thiazole hybrids. The study found that specific modifications led to enhanced inhibition of pro-inflammatory cytokines in RAW264.7 cells, suggesting that similar modifications could be beneficial for developing new anti-inflammatory agents .
Chemical Reactions Analysis
Key Reaction Parameters:
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 70–85 | |
| Catalyst | Acetic acid | — | |
| Reaction Time | 24–72 hours | — | |
| Purification Method | Ethyl acetate/petroleum ether | — |
Nitro Group Transformations
The 3-nitrophenyl group participates in reduction and nucleophilic substitution reactions:
-
Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., diazotization or coupling) .
-
Electrophilic Aromatic Substitution : The electron-withdrawing nitro group directs incoming electrophiles to the meta position of the phenyl ring .
Thiazole Ring Reactivity
-
Nucleophilic Attack : The C2 position (adjacent to indoline) is susceptible to nucleophilic substitution due to the electron-donating indoline group .
-
Cycloaddition Reactions : The thiazole core engages in 1,3-dipolar cycloadditions with azomethine ylides, forming spiro-pyrrolidine derivatives with high regioselectivity .
1,3-Dipolar Cycloaddition
Reaction with in situ-generated azomethine ylides (from isatin and N-methylglycine) produces spiro[indoline-3,2'-pyrrolidine] derivatives:
-
Regioselectivity : Exclusive formation of C1-attack products due to electronic and steric effects .
-
Diastereoselectivity : exo-cycloadducts dominate (70:30 to 90:10 exo/endo ratio) .
Suzuki-Miyaura Coupling
The nitro group’s electron-withdrawing nature enhances reactivity in palladium-catalyzed cross-couplings. For example:
Key Spectral Data for Derivatives:
| Feature | Observations (NMR/IR) | Source |
|---|---|---|
| ¹H NMR | - Thiazole C5-H: δ 7.42 (s) | |
| - Indoline NH: δ 10.2 (broad) | ||
| ¹³C NMR | - Thiazole C2: δ 161.2 | |
| IR | - NO₂ stretch: 1520 cm⁻¹ |
Stability and Reactivity Trends
Properties
Molecular Formula |
C17H13N3O2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C17H13N3O2S/c21-20(22)14-6-3-5-13(10-14)15-11-23-17(18-15)19-9-8-12-4-1-2-7-16(12)19/h1-7,10-11H,8-9H2 |
InChI Key |
SVUVCGDZXYGFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















